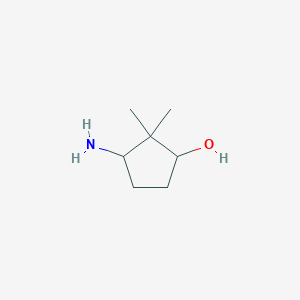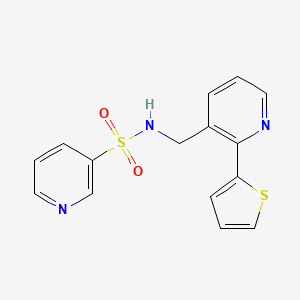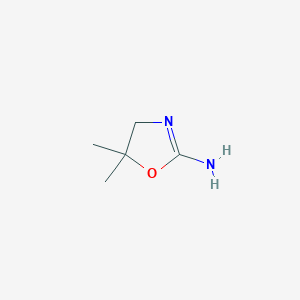![molecular formula C25H28N2O5S B2478262 [4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate CAS No. 1164505-59-2](/img/structure/B2478262.png)
[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H28N2O5S and its molecular weight is 468.57. The purity is usually 95%.
BenchChem offers high-quality [4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aminocyclitol Derivatives
Aminocyclitols, which share a resemblance in structural complexity with the specified compound, have been synthesized and characterized for their biological activities. For instance, the study on the synthesis of N-tosyl bromo-aminocyclitol derivatives highlights the potential biological activity of such compounds. These compounds are derived from cyclohexadiene and involve complex synthesis processes, including palladium-catalyzed reactions, hydrolysis, and bromination steps (Kurbanoğlu, 2016).
Antimicrobial Activity of Quinazolinone Derivatives
Research on novel quinazolinone derivatives, which are structurally complex like the specified compound, demonstrates the synthesis and evaluation of antimicrobial activity. These compounds are synthesized through reactions with various amines and have shown potential in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Photodynamic Therapy Applications
Compounds with complex structures, including those with benzenesulfonamide groups, have been evaluated for their photophysical and photochemical properties for photodynamic therapy applications. A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrates high singlet oxygen quantum yield, indicating potential for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies and Chemical Transformations
Research on synthetic methodologies for creating complex molecules often involves the use of sulfonate esters, which are key functional groups in the specified compound. Studies on the synthesis of various derivatives based on ring closure and reactions of sulfonated compounds contribute to the development of new synthetic routes and potential applications in medicinal chemistry (Kobayashi et al., 2006).
Eigenschaften
IUPAC Name |
[4-[(Z)-2-cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-8-11-21(12-9-17)33(29,30)32-23-13-10-19(15-24(23)31-3)14-20(16-26)25(28)27-22-7-5-4-6-18(22)2/h8-15,18,22H,4-7H2,1-3H3,(H,27,28)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFUDMZGAPGI-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C\C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2478179.png)
![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

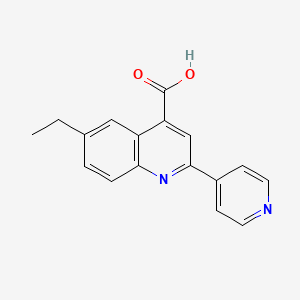
![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)
![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)
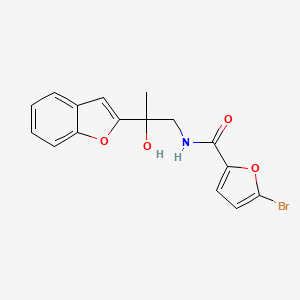
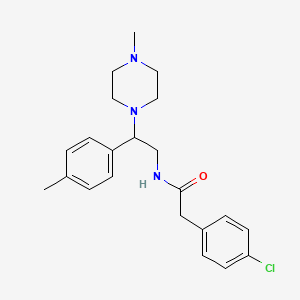
![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)
![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478197.png)
